molecular formula C12H19NO4 B2574317 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 150543-61-6

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B2574317
CAS No.: 150543-61-6
M. Wt: 241.287
InChI Key: QXRGGYBREHVBNA-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can be used as a substrate for coupling reactions with enzymes like peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is primarily based on the reactivity of the carboxylic acid group and the stability provided by the tert-butoxycarbonyl (Boc) protecting group .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by participating in the synthesis of peptides that are crucial for various cellular functions. This compound can affect cell signaling pathways by contributing to the synthesis of signaling peptides and proteins. Additionally, it can impact gene expression and cellular metabolism by providing the necessary building blocks for protein synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules involved in peptide synthesis. The Boc protecting group provides stability to the compound, allowing it to participate in coupling reactions without undergoing premature degradation. This stability is crucial for the successful formation of peptide bonds. The compound can also act as an inhibitor or activator of certain enzymes involved in peptide synthesis, depending on the specific reaction conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc protecting group provides temporal stability, allowing the compound to remain active for extended periods during synthesis reactions. Over time, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that the compound can maintain its stability and activity for several hours to days, depending on the specific conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound can effectively participate in peptide synthesis without causing adverse effects. At higher dosages, it may exhibit toxic effects, leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage results in toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other coupling enzymes that facilitate the formation of peptide bonds. The compound can also affect metabolic flux by providing the necessary substrates for protein synthesis, thereby influencing the levels of various metabolites involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where peptide synthesis occurs. The Boc protecting group also aids in the compound’s stability during transport, preventing premature degradation and ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the cytoplasm. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and biomolecules involved in peptide synthesis. Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for the formation of stable intermediates and products in various chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRGGYBREHVBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150543-61-6
Record name 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid
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